Cas no 14378-04-2 (2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)

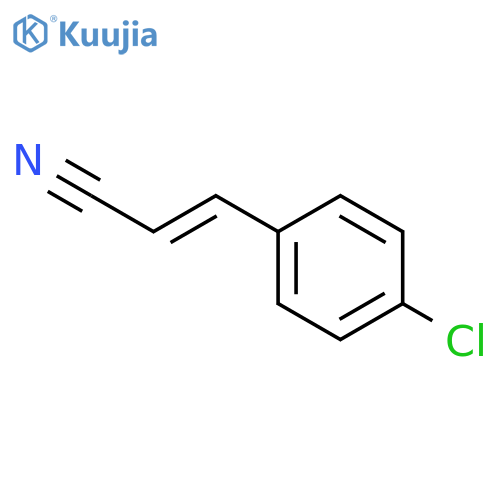

14378-04-2 structure

商品名:2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-

2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 化学的及び物理的性質

名前と識別子

-

- 2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-

- para-Chlorocinnamonitrile

- NS00048458

- EN300-25512

- SCHEMBL596409

- CS-0242774

- NSC636921

- (2E)-3-(4-chlorophenyl)acrylonitrile

- 14378-04-2

- AKOS001283846

- Z57640817

- 28446-72-2

- .beta.-(4-Chlorophenyl)acrylonitrile

- NSC-636921

- 2-Propenenitrile, 3-(4-chlorophenyl)-

- 4-Chlorocinnamonitrile

- (E)-3-(4-chlorophenyl)prop-2-enenitrile

- (2E)-3-(4-chlorophenyl)prop-2-enenitrile

- BRN 2206061

- EINECS 249-025-0

- 3-(4-Chlorophenyl)acrylonitrile

- p-Chlorocinnamonitrile

- J-017077

- NSC636944

- 3-(4-chlorophenyl)prop-2-enenitrile

- (E)-3-(4-Chlorophenyl)acrylonitrile

- G29971

- CINNAMONITRILE, p-CHLORO-

-

- MDL: MFCD00001932

- インチ: InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+

- InChIKey: PPCNBCKABHGVMX-OWOJBTEDSA-N

- ほほえんだ: C(=C\C1=CC=C(C=C1)Cl)/C#N

計算された属性

- せいみつぶんしりょう: 163.01898

- どういたいしつりょう: 163.0188769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

- PSA: 23.79

2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-1g |

3-(4-Chlorophenyl)prop-2-enenitrile |

14378-04-2 | 98% | 1g |

¥1663 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-2.5g |

3-(4-Chlorophenyl)prop-2-enenitrile |

14378-04-2 | 98% | 2.5g |

¥3070 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-500mg |

3-(4-Chlorophenyl)prop-2-enenitrile |

14378-04-2 | 98% | 500mg |

¥1177 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-5g |

3-(4-Chlorophenyl)prop-2-enenitrile |

14378-04-2 | 98% | 5g |

¥5059 | 2023-04-15 |

2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 関連文献

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

14378-04-2 (2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬